trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate
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Overview
Description
Trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate is a synthetic organic compound. It is commonly used as a dye due to its vibrant color properties. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate typically involves a multi-step process:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative containing sulfonate groups.
Substitution Reaction: The resulting compound undergoes further substitution reactions with triazine derivatives to introduce the dichloro-1,3,5-triazin-2-yl group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Large-scale diazotization and coupling reactions: .
Purification steps: such as filtration, crystallization, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can break the -N=N- bond, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium dithionite or zinc dust in acidic conditions.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation products: Various oxidized aromatic compounds.
Reduction products: Aromatic amines.
Substitution products: Compounds with substituted triazine rings.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behavior of azo dyes.
Analytical Chemistry: Employed in various analytical techniques to detect and quantify different substances.
Biology and Medicine
Biological Staining: Used as a staining agent in microscopy to highlight specific structures in biological tissues.
Medical Diagnostics: Utilized in diagnostic assays to detect the presence of certain biomolecules.
Industry
Textile Industry: Widely used as a dye for coloring fabrics.
Paper Industry: Employed in the production of colored paper products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, resulting in its vibrant color. The molecular targets and pathways involved include:
Interaction with aromatic rings: The azo group (-N=N-) and the aromatic rings in the compound interact with light, leading to color formation.
Binding to substrates: In biological applications, the compound binds to specific substrates, allowing for visualization under a microscope.
Comparison with Similar Compounds
Similar Compounds
Trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate: Similar in structure and properties.
Other Azo Dyes: Compounds such as methyl orange and Congo red, which also contain azo groups and are used as dyes.
Uniqueness
Structural Features: The presence of the dichloro-1,3,5-triazin-2-yl group makes this compound unique compared to other azo dyes.
Applications: Its specific applications in biological staining and medical diagnostics set it apart from other dyes.
Properties
Molecular Formula |
C20H11Cl2N8Na3O10S3 |
---|---|
Molecular Weight |
759.4 g/mol |
IUPAC Name |
trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C20H14Cl2N8O10S3.3Na/c21-17-26-18(22)28-20(27-17)24-9-1-2-12(13(5-9)25-19(23)31)29-30-14-7-11-8(4-16(14)43(38,39)40)3-10(41(32,33)34)6-15(11)42(35,36)37;;;/h1-7H,(H3,23,25,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,24,26,27,28);;;/q;3*+1/p-3 |
InChI Key |
CMCWJAWGROJDDZ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)NC(=O)N)N=NC3=CC4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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